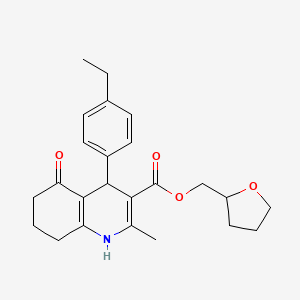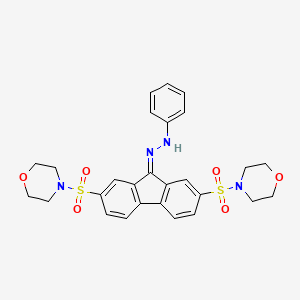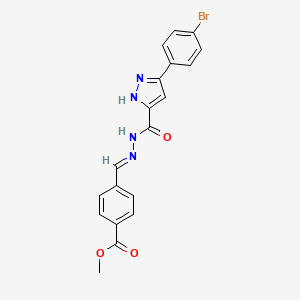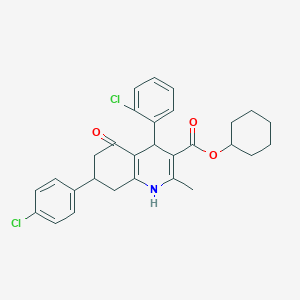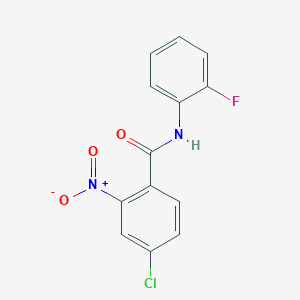![molecular formula C28H18Cl2N6 B11682836 5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11682836.png)
5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The indole and benzyl groups can participate in electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other aminopyrazoles and indole derivatives. For example:
5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with an ethyl group instead of the indole moiety.
3-(5-amino-1H-pyrazol-4-yl)-1H-indole: Another compound with a pyrazole and indole structure but different substitution patterns. The uniqueness of 5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H18Cl2N6 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C28H18Cl2N6/c29-21-11-10-18(25(30)13-21)16-35-17-20(23-8-4-5-9-26(23)35)12-19(14-31)27-24(15-32)28(33)36(34-27)22-6-2-1-3-7-22/h1-13,17H,16,33H2/b19-12+ |
InChI Key |
RFBTUKRLSOJBMC-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682763.png)
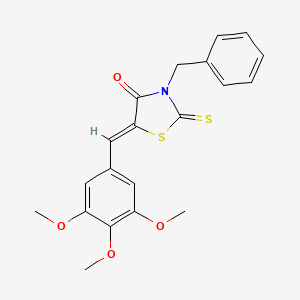
![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
![2-{[(Methylsulfonyl)methyl]sulfonyl}-3-(morpholin-4-yl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B11682788.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B11682790.png)
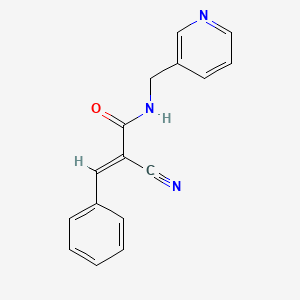
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)
